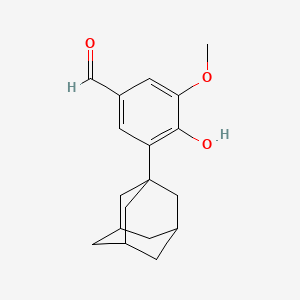

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde

Descripción general

Descripción

Adamantyl and its derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are frequently used in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

Adamantyl-substituted hydroxybutyric acids have been prepared using selective reduction of corresponding beta-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane molecules can be described as the fusion of three cyclohexane rings .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 . The molecule is both rigid and virtually stress-free .

Aplicaciones Científicas De Investigación

Solid Phase Organic Synthesis

Secondary amide-based linkers, utilizing electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their use in solid phase organic synthesis. These compounds are attached to ArgoGel resins and undergo reductive amination with primary amines, leading to the synthesis of benzylic secondary amines. Subsequent conversions to ureas, sulfonamides, aryl amides, and alkyl amides through derivatization with appropriate electrophiles demonstrate their utility in synthesizing a wide range of compounds. The secondary amide derivative is then cleaved from the support, yielding products in high purity (Swayze, 1997).

Synthetic Approaches to Spiro[1,2-dioxetane-3,2′-adamantane]

The preparation of 4-(3-tert-butyldimethylsilyloxyphenyl)-4-methoxyspiro[1,2-dioxetane-3,2'-adamantane] illustrates the utility of 3-hydroxybenzaldehyde in complex synthetic pathways. Two different approaches, namely Homer-Wadsworth-Emmons and McMurry coupling reactions, yield the precursor olefin with a significant overall yield. This showcases the compound's role in synthesizing chemiluminescent materials, highlighting its importance in developing new materials and probes for scientific research (Bastos et al., 2006).

Magnetic Properties in Manganese(III) Clusters

Research on a polydentate hydroxy-rich Schiff base ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde and its reaction with manganese to form a novel hexanuclear complex underscores the relevance of hydroxybenzaldehydes in inorganic chemistry. This complex exhibits unprecedented structural types in manganese chemistry and provides insights into the magnetic properties of such compounds. The study suggests potential applications in magnetic materials and coordination chemistry (Yang & Li, 2011).

Conductive Polyazomethines from Bis-aldehyde Monomers

The synthesis of bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde demonstrates the role of hydroxybenzaldehyde derivatives in the development of electrically conductive materials. These monomers are polymerized to yield poly(azomethine)s, which are investigated for their physicochemical properties and electrical conductivity. This research opens avenues for using such compounds in the creation of new conductive polymers and materials science applications (Hafeez et al., 2019).

Safety and Hazards

Direcciones Futuras

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mecanismo De Acción

Target of Action

The compound 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is a derivative of adamantane . Adamantane derivatives have been found to possess physiological activity, with a particular emphasis on their antiviral activity . The primary targets of these compounds are often viral proteins, such as the influenza A virus strains .

Mode of Action

The mode of action of adamantane derivatives involves the inhibition of viral replication . The adamantane fragment in the compound acts as a membranotropic carrier, into which physiologically active functional groups are introduced . This interaction with viral proteins inhibits the replication process, thereby reducing the spread of the virus within the host organism .

Biochemical Pathways

The adamantane derivatives interact with the biochemical pathways involved in viral replication . By inhibiting these pathways, the compounds prevent the virus from multiplying and spreading. The exact biochemical pathways affected can vary depending on the specific virus being targeted.

Pharmacokinetics

The pharmacokinetics of adamantane derivatives involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be well absorbed and distribute extensively into extra vascular spaces . Renal clearance accounts for a significant portion of the total body clearance . The primary elimination pathway is hydrolysis by multiple tissues/organs .

Result of Action

The result of the action of adamantane derivatives is the inhibition of viral replication, leading to a reduction in the spread of the virus within the host organism . This can lead to a decrease in the severity of the viral infection and an improvement in the host’s condition.

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors. For instance, the synthesis of these compounds can be affected by the presence of certain catalysts and solvents . Additionally, the efficacy and stability of these compounds can be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of various endogenous and exogenous compounds. The adamantyl group in this compound enhances its binding affinity to the active site of cytochrome P450, leading to modulation of the enzyme’s activity . Additionally, this compound has been shown to interact with nuclear receptors such as the retinoic acid receptor, influencing gene expression and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This compound can modulate the activity of NF-κB, leading to changes in gene expression and cellular responses such as inflammation and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through its adamantyl and benzaldehyde groups. The binding of this compound to cytochrome P450 results in enzyme inhibition, altering the metabolism of various substrates . Additionally, its interaction with nuclear receptors leads to changes in gene expression by modulating the transcriptional activity of these receptors . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of various degradation products that can have different biochemical activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing the overall metabolic flux within the cell. Additionally, this compound can interact with cofactors such as NADPH, which are essential for its metabolic conversion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to various subcellular compartments, including the mitochondria and the nucleus . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXWTRQBWNOFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

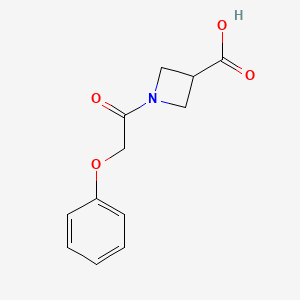

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1532695.png)

![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)

![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B1532708.png)

![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)